molecular formula C16H18O8 B3029197 trans-5-O-(4-coumaroyl)-D-quinic acid CAS No. 5746-55-4

trans-5-O-(4-coumaroyl)-D-quinic acid

Cat. No. B3029197
CAS RN: 5746-55-4
M. Wt: 338.31 g/mol
InChI Key: BMRSEYFENKXDIS-OTCYKTEZSA-N
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Description

Trans-5-O-(4-coumaroyl)-D-quinic acid is a low-molecular-weight metabolite generated from dietary polyphenols . It is one of the main polyphenols found in the human diet .


Synthesis Analysis

The synthesis of this compound is catalyzed by the enzyme 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase . This enzyme belongs to the family of oxidoreductases .


Molecular Structure Analysis

The chemical formula of this compound is C16H17O8 . Its molecular weight is 337.31 Daltons and its monoisotopic mass is 338.1001675546 Daltons .


Chemical Reactions Analysis

The enzyme 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase catalyzes the chemical reaction of trans-5-O-(4-coumaroyl)-D-quinate with NADPH, H+, and O2 to produce trans-5-O-caffeoyl-D-quinate, NADP+, and H2O .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C16H17O8 . Its molecular weight is 337.31 Daltons and its monoisotopic mass is 338.1001675546 Daltons .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has identified trans-5-O-(4-coumaroyl)-D-quinic acid as having significant antibacterial and antifungal properties. A study by Zhang et al. (2013) found that quinic acid derivatives, including 5-O-trans-o-coumaroylquinic acid methyl ester, demonstrated in vitro antibacterial activity against various bacterial strains. Particularly, these compounds were effective against Salmonella enterica. Additionally, one of the compounds displayed antifungal activity against Magnaporthe grisea, a rice blast fungus, highlighting its potential in agricultural applications (Zhang et al., 2013).

Antioxidant Properties

Another study by Lee et al. (2013) on immature pear fruit extracts identified compounds like 5-O-trans-p-coumaroyl quinic acid. These compounds, including the this compound, showed promising antioxidant activities. This implies their potential utility in enhancing the nutritional value of food products and in nutraceutical formulations (Lee et al., 2013).

Role in Plant Metabolism and Defense

The compound has been implicated in the biosynthesis of chlorogenic acid in plants, as studied by Mahesh et al. (2007). They explored the role of p-coumaroylester 3′-hydroxylases in the coffee tree, which are involved in the synthesis of hydroxycinnamoyl quinic acids (HQAs), including this compound. This study highlights its importance in plant metabolism and potential applications in agricultural biotechnology (Mahesh et al., 2007).

Contribution to Taste and Aroma

Wen et al. (2021) identified p-coumaroylquinic acids as key compounds contributing to the astringent taste in Keemun black tea. This study demonstrates the role of this compound in influencing the sensory qualities of food and beverages, which can be critical for food industry applications (Wen et al., 2021).

Potential in Pharmaceutical Applications

The compound's thermal transformation properties were studied by Dawidowicz and Typek (2015), who found that heating trans-5-O-caffeoylquinic acid in alcoholic solutions resulted in the formation of various compounds. This study could have implications for pharmaceutical synthesis and stability studies of drug formulations containing such compounds (Dawidowicz & Typek, 2015).

Synthesis in Microbial Systems

Kim et al. (2013) demonstrated the production of hydroxycinnamoyl-shikimates and chlorogenic acid, which are related to this compound, in Escherichia coli. This research provides insight into the microbial synthesis of such compounds, which could be significant for industrial-scale production in biotechnology (Kim et al., 2013).

Skin Health Applications

Nakamura et al. (2013) isolated acylated quinic acid analogs, including this compound, from Prunus mume flower buds. These compounds showed substantial inhibitory effects on melanogenesis without cytotoxicity, suggesting potential applications in skin health and cosmetic products (Nakamura et al., 2013).

Mechanism of Action

The systematic name of the enzyme class that catalyzes the reaction is trans-5-O-(4-coumaroyl)-D-quinate,NADPH:oxygen oxidoreductase (3’-hydroxylating) . This enzyme participates in phenylpropanoid biosynthesis .

properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSEYFENKXDIS-OTCYKTEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1899-30-5, 5746-55-4
Record name P-Coumaroylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Coumaroylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-P-COUMAROYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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